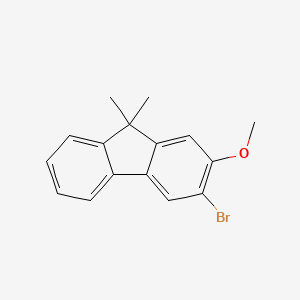
3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene is a chemical compound with the molecular formula C16H15BrO and a molecular weight of 303.19 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine, methoxy, and dimethyl groups attached to the fluorene core.
Métodos De Preparación
The synthesis of 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene typically involves the bromination of 9,9-dimethylfluorene followed by methoxylation. The reaction conditions often require the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The methoxylation step can be achieved using methanol and a base such as sodium methoxide . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Aplicaciones Científicas De Investigación
3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a precursor in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its high electron delocalization and fluorescent properties.
Photovoltaic Devices: The compound is utilized in the development of photovoltaic materials for solar energy conversion.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is employed in the fabrication of non-linear optical (NLO) materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene is primarily related to its ability to participate in π-electron conjugation and electron delocalization. These properties make it an effective material for use in electronic and photonic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of charge transfer processes .
Comparación Con Compuestos Similares
3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene can be compared with other similar compounds such as:
2-Bromo-9,9-dimethylfluorene: Similar in structure but lacks the methoxy group, making it less versatile in certain applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains two bromine atoms, which can lead to different reactivity and applications.
3-Bromo-9,9-dimethyl-9H-fluorene:
These comparisons highlight the uniqueness of this compound in terms of its functional groups and resulting properties.
Propiedades
Fórmula molecular |
C16H15BrO |
|---|---|
Peso molecular |
303.19 g/mol |
Nombre IUPAC |
3-bromo-2-methoxy-9,9-dimethylfluorene |
InChI |
InChI=1S/C16H15BrO/c1-16(2)12-7-5-4-6-10(12)11-8-14(17)15(18-3)9-13(11)16/h4-9H,1-3H3 |
Clave InChI |
ZJIWMLHQGJEFSF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=CC(=C(C=C31)OC)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


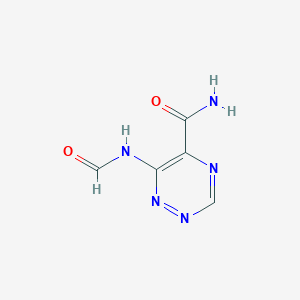

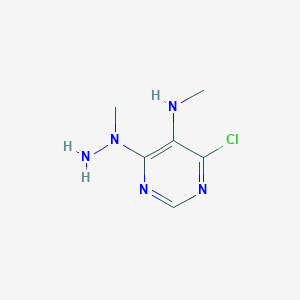

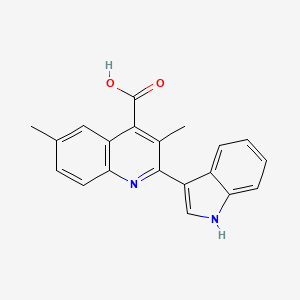
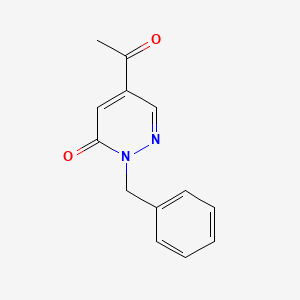

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
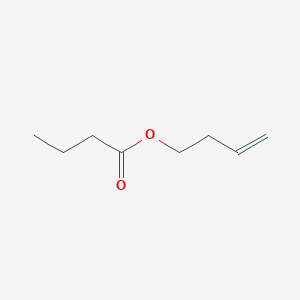
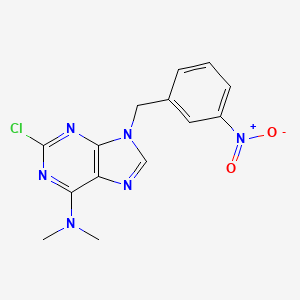
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)
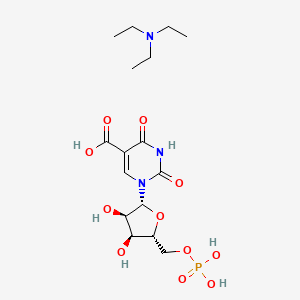
![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)

